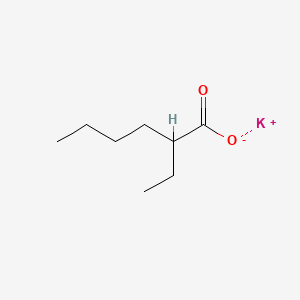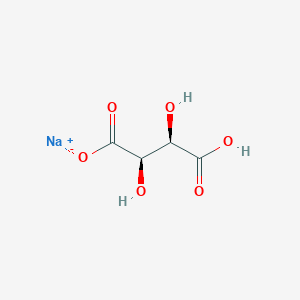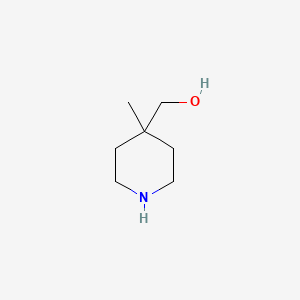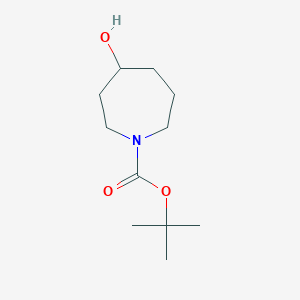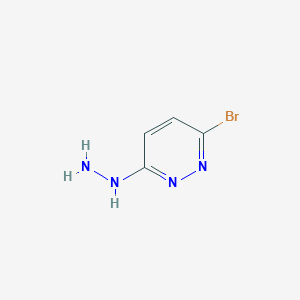
3-Bromo-6-hydrazinylpyridazine
Overview
Description
3-Bromo-6-hydrazinylpyridazine is a chemical compound with the formula C4H5BrN4. It has a molecular weight of 189.01 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study has reported the synthesis of new potentially biologically active derivatives based on 3-pyrazol-1-yl-6-hydrazinylpyridazine .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
This compound has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.14 cm/s .Scientific Research Applications
Synthesis and Antimicrobial Activity
3-Bromo-6-hydrazinylpyridazine serves as a key intermediate in the synthesis of a range of heterocyclic compounds with significant antimicrobial properties. For instance, it has been utilized in the preparation of triazino-, triazolo-, and pyrazolopyridazine derivatives. These compounds exhibit a broad spectrum of antimicrobial activity, highlighting the potential of this compound derivatives in addressing microbial resistance (Yassin, 2009).
Molecular Docking and In Vitro Screening
The compound's derivatives have been synthesized and assessed through molecular docking and in vitro screening for their antimicrobial and antioxidant activities. This approach underscores the compound's relevance in the development of new therapeutic agents, showcasing its versatility in the creation of novel pyridine and fused pyridine derivatives with potential applications in medicine (Flefel et al., 2018).
Novel Scaffolds for Antimicrobial Discovery
Research into brominated novel N-heterocycles based on this compound has yielded new scaffolds for antimicrobial discovery. These scaffolds, synthesized through reactions with bi-nucleophiles, have demonstrated effectiveness as quorum sensing inhibitors against Pseudomonas aeruginosa, offering a promising direction for the development of new antimicrobial agents (Biswas et al., 2016).
Anticancer Agent Development
Compounds derived from this compound have been evaluated for their anticancer properties. Synthesis and reactions of heterocyclic carbohydrazides and related compounds indicate potential anticancer agents, with preliminary in vitro tests showing activity against leukemia cell lines. This highlights the compound's potential as a precursor in the synthesis of agents with anticancer activity (Mansour et al., 2003).
Synthesis of Functionalized Compounds
This compound has been used as a building block for the preparation of various functionalized compounds containing the pyridazine moiety. These studies illustrate the compound's utility in synthesizing a wide range of functionalized molecules, further expanding its applications in the synthesis of biologically active compounds (Svete, 2005).
Safety and Hazards
Future Directions
The future directions for the research on 3-Bromo-6-hydrazinylpyridazine could involve the synthesis of new biologically active derivatives. This could lead to new drugs with different mechanisms of action, which could be useful in the face of increasing environmental requirements and the possibility of pests and pathogens acquiring resistance to chemical plant protection products .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolylpyridazines, have been found to exhibit a wide range of biological activities, including hypotensive, anti-inflammatory, antibacterial, and antioxidant activities .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, and oxidative stress .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have effects such as reducing inflammation, inhibiting bacterial growth, and reducing oxidative stress .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-hydrazinylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and function .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and van der Waals interactions. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions. It can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound’s impact on metabolic flux can lead to changes in metabolite levels, affecting overall cellular metabolism. Additionally, it can influence the activity of key metabolic enzymes, thereby modulating the rate of metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound within the cell can determine its specific biological effects .
Properties
IUPAC Name |
(6-bromopyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-3-1-2-4(7-6)9-8-3/h1-2H,6H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIAAKYEACQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625775 | |
| Record name | 3-Bromo-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64461-67-2 | |
| Record name | 3-Bromo-6-hydrazinylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-hydrazinylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


